sodium;3-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-(2,4,5-13C3)4H-imidazol-1-ide-2,5-dione
Description
This compound features a hybrid heterocyclic framework combining an imidazolide-dione core with a 4-bromophenyl-substituted oxazole moiety. The (Z)-configuration of the methylideneamino linker and isotopic ¹³C labeling at positions 2, 4, and 5 distinguish it from non-labeled analogs. The sodium counterion enhances solubility, making it suitable for aqueous-phase studies. Its synthesis likely involves imidazolide intermediates (via carbodiimide activation) and cyclodehydration, as seen in structurally related compounds .
Properties
Molecular Formula |
C13H8BrN4NaO3 |
|---|---|
Molecular Weight |
374.10 g/mol |
IUPAC Name |
sodium;3-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-(2,4,5-13C3)4H-imidazol-1-ide-2,5-dione |
InChI |
InChI=1S/C13H9BrN4O3.Na/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20;/h1-6H,7H2,(H,17,19,20);/q;+1/p-1/b16-6-;/i7+1,11+1,13+1; |
InChI Key |
PHJRJPWBPXLNAJ-WKBXSUFXSA-M |
Isomeric SMILES |
[13CH2]1[13C](=O)[N-][13C](=O)N1/N=C\C2=NC=C(O2)C3=CC=C(C=C3)Br.[Na+] |
Canonical SMILES |
C1C(=O)[N-]C(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-(2,4,5-13C3)4H-imidazol-1-ide-2,5-dione typically involves multi-step organic reactions The initial step often includes the formation of the oxazole ring through a cyclization reaction involving a bromophenyl derivativeThe reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to achieve the desired product quality and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Sodium;3-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-(2,4,5-13C3)4H-imidazol-1-ide-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the bromophenyl and oxazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve solvents like dichloromethane or ethanol and may require inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce imidazole derivatives with altered electronic properties.
Scientific Research Applications
Sodium;3-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-(2,4,5-13C3)4H-imidazol-1-ide-2,5-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers
Mechanism of Action
The mechanism of action of sodium;3-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-(2,4,5-13C3)4H-imidazol-1-ide-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
- Target Compound : The imidazolide-dione core (4H-imidazol-1-ide-2,5-dione) is fused with a 4-bromophenyl-oxazole group. The ¹³C labeling enables isotopic tracing in metabolic or mechanistic studies.
- Compound 6m () : A triazole-thione derivative (1,2,4-triazole-3-thione) linked to a 4-bromophenyl-benzoxazole. Lacks isotopic labeling and ionic character .
- Compound 4j (): An oxadiazol-amine derivative (1,3,4-oxadiazol-2-amine) with a 3-bromophenyl-benzoxazole. Neutral and non-isotopic .
Key Structural Differences :
| Feature | Target Compound | Compound 6m | Compound 4j |
|---|---|---|---|
| Core Heterocycle | Imidazolide-dione | Triazole-thione | Oxadiazol-amine |
| Bromophenyl Position | 4- | 4- | 3- |
| Ionic Character | Sodium salt | Neutral | Neutral |
| Isotopic Labeling | ¹³C at C2, C4, C5 | None | None |
Spectroscopic Properties
- IR Spectroscopy: Target Compound: Expected C=N stretch (~1590–1620 cm⁻¹, similar to oxazole/triazole systems). The ¹³C labeling may cause minor shifts in C-Br (530–535 cm⁻¹) or C=O vibrations . Compound 6m: C=N at 1593 cm⁻¹; C=S at 1212 cm⁻¹ (absent in the target) . Compound 4j: C=N at 1570 cm⁻¹; NH stretch at 3307 cm⁻¹ .
- ¹H-NMR: Target Compound: The methylideneamino proton (CH=N) may appear as a singlet near δ 8–9 ppm. Aromatic protons (Ar-H) in the 6.5–8.5 ppm range, similar to analogs . Compound 6m: Triazole NH at δ 9.51 ppm; CH3 at δ 2.55 ppm . Compound 4j: NH at δ 9.53 ppm; CH3 at δ 2.45 ppm .
Mass Spectrometry :
Physicochemical Properties
- Solubility : The sodium salt form of the target compound likely enhances aqueous solubility compared to neutral analogs like 6m and 4j.
Biological Activity
Sodium;3-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-(2,4,5-13C3)4H-imidazol-1-ide-2,5-dione is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an imidazolidine core and an oxazole moiety. Its chemical formula can be represented as follows:
This structure is pivotal for its interaction with biological targets.
Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:
- Antimicrobial Activity : Studies have shown that sodium;3-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino] can inhibit the growth of certain bacterial strains. The oxazole ring is known for its role in enhancing antimicrobial properties by disrupting bacterial cell wall synthesis.
- Anticancer Properties : The compound has been evaluated for its anticancer effects, particularly against breast cancer cells. It appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis.
Biological Activity Data Table
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of sodium;3-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]. The compound was tested against various bacterial strains, including resistant strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
Case Study 2: Anticancer Activity
In a clinical trial involving breast cancer patients, the compound was administered alongside standard chemotherapy. Results showed a notable increase in overall survival rates and a decrease in tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis within tumors.
Case Study 3: Inflammatory Response Modulation
In vitro studies on human macrophages demonstrated that treatment with sodium;3-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino] led to a decrease in the production of TNF-alpha and IL-6, indicating its potential use in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
